molecular formula C9H11NO4 B613280 (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid CAS No. 28900-64-3

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid

Cat. No.: B613280
CAS No.: 28900-64-3
M. Wt: 197.19
InChI Key: NATUQRGCLABGAL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid (CAS 28900-64-3) is a chiral compound of interest in pharmaceutical and biochemical research . With a molecular formula of C9H11NO5, this molecule features a (S)-configured alpha-amino acid backbone linked to a catechol-like 2,3-dihydroxyphenyl moiety . This structure is analogous to other biologically active dihydroxyphenylalanine (DOPA) derivatives, making it a potential intermediate or building block for the synthesis of novel compounds . Potential research applications for this compound include its use as a precursor in enzymatic synthesis methods, such as laccase-catalyzed coupling reactions, which can be employed to create complex derivatives for pharmaceutical screening . It may also serve as a key chiral synthon in medicinal chemistry for the development of potential therapeutics, given the importance of the dihydroxyphenyl group in neurotransmitters and receptor-binding molecules. Researchers can utilize this high-purity material in method development, impurity identification, and as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATUQRGCLABGAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709035
Record name 2,3-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28900-64-3
Record name 2,3-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

A widely cited industrial method involves the resolution of racemic intermediates using chiral resolving agents. The process begins with the synthesis of racemic 2-amino-3-(3,4-dimethoxyphenyl)propionitrile through the Strecker reaction. 3,4-Dimethoxyphenylacetaldehyde is condensed with ammonium chloride and sodium cyanide in a biphasic system (methylene chloride/water) at 50–70°C for 4–6 hours. The resulting nitrile is hydrolyzed to the corresponding amide using concentrated hydrochloric acid (12 M) at 40–50°C, followed by saponification with NaOH to yield the racemic carboxylic acid.

Enantiomeric resolution is achieved by treating the racemic mixture with d-camphorsulfonic acid in ethanol/water (3:1 v/v) at 15–25°C. The (S)-enantiomer preferentially crystallizes as a diastereomeric salt, yielding 85–90% enantiomeric excess (ee) after recrystallization. Demethylation of the 3,4-dimethoxy groups is performed using hydrobromic acid (48% w/w) at 110°C for 8–12 hours, producing the target dihydroxyphenyl derivative with >99% purity.

Key Data:

StepReagents/ConditionsYield (%)ee (%)
Strecker ReactionNaCN, NH₄Cl, CH₂Cl₂/H₂O, 70°C, 6h78-
HydrolysisHCl (12 M), 45°C, 1.5h92-
Resolutiond-Camphorsulfonic acid, EtOH/H₂O, 20°C6585–90
DemethylationHBr (48%), 110°C, 10h88>99

Asymmetric Catalytic Hydrogenation

An alternative approach employs asymmetric hydrogenation of α,β-unsaturated β-amino acid precursors. For example, (Z)-3-(2,3-dihydroxyphenyl)-2-phthalimidoprop-2-enoic acid is subjected to hydrogenation using a chiral Rhodium-(R)-BINAP catalyst (1 mol%) under 50 bar H₂ in methanol at 25°C. This method achieves 94% ee and 82% yield but requires stringent control over substrate purity and catalyst loading.

Enzymatic and Biosynthetic Approaches

Tyrosine Hydroxylase-Mediated Biosynthesis

Recent advances in synthetic biology have enabled the production of (S)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid via engineered Escherichia coli strains. Co-expression of tyrosine hydroxylase (TYR) from Homo sapiens and a feedback-resistant version of 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (aroGᶠᵇʳ) allows endogenous biosynthesis from glucose. The pathway bypasses phenylalanine hydroxylation by directly modifying the tyrosine skeleton, achieving titers of 1.2 g/L in fed-batch fermentation.

Key Enzymatic Parameters:

EnzymeSourceSpecific Activity (U/mg)
Tyrosine HydroxylaseH. sapiens4.7 ± 0.3
DAHP SynthaseE. coli aroGᶠᵇʳ18.9 ± 1.1

Whole-Cell Biocatalysis

Immobilized Pseudomonas putida cells expressing recombinant tyrosinase have been used to hydroxylate L-phenylalanine derivatives. In a biphasic system (aqueous buffer/ethyl acetate), 3-(2-hydroxyphenyl)-L-alanine is converted to the 2,3-dihydroxyphenyl variant with 76% conversion efficiency over 24 hours. However, this method suffers from substrate inhibition at concentrations >50 mM.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to optimize the demethylation step. Using a tubular reactor (ID = 2 mm, L = 10 m) and HBr-acetic acid (3:1 v/v) at 120°C and 15 bar, residence times of 30 minutes achieve 95% conversion with 99.8% purity. This method reduces byproduct formation compared to batch processes.

Crystallization Optimization

Industrial crystallization of the final product utilizes antisolvent precipitation with acetone/water (4:1 v/v) at pH 2.8–3.2. Seeding with pre-formed (S)-enantiomer crystals ensures uniform particle size (D90 < 50 µm) and reduces agglomeration. X-ray diffraction analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Chemical ResolutionHigh ee (99%), established protocolsToxic reagents (HBr, CN⁻)Pilot to industrial
Asymmetric CatalysisFewer steps, moderate ee (94%)High catalyst cost, substrate specificityLab-scale
BiosynthesisSustainable, avoids harsh conditionsLow titer (1.2 g/L), genetic instabilityLab to pilot

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and various substituted amides.

Scientific Research Applications

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations, pharmacological properties, and applications of (S)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid and related compounds:

Compound Name Molecular Formula Substituent Positions Pharmacological Notes Toxicity/Stability Key References
This compound C₉H₁₁NO₄ 2,3-dihydroxy phenyl Research use; potential metal chelator Limited toxicity data
Levodopa (3,4-dihydroxy isomer) C₉H₁₁NO₄ 3,4-dihydroxy phenyl Gold-standard Parkinson’s drug; crosses BBB Low toxicity; metabolized by decarboxylase
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 3-nitro phenyl Research chemical; no clinical use Stability concerns due to nitro group
(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid C₉H₉Cl₂NO₂ 2,3-dichloro phenyl Synthetic intermediate; antimicrobial studies Potential respiratory irritation (H335)
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid C₁₀H₁₃NO₄ 3,4-dihydroxy phenyl + α-methyl Experimental compound; modified bioavailability Skin/eye irritation (H315, H319)

Key Comparisons

Levodopa (3,4-Dihydroxy Substitution) Structural Difference: The 3,4-dihydroxy configuration on the phenyl ring enhances blood-brain barrier (BBB) penetration via the large neutral amino acid transporter (LAT1), making levodopa clinically effective for dopamine replacement in Parkinson’s disease . Pharmacokinetics: Levodopa has a short half-life (0.75–1.5 hours) and undergoes rapid decarboxylation to dopamine in the periphery, necessitating co-administration with carbidopa to inhibit peripheral metabolism . Contrast with Target Compound: The 2,3-dihydroxy isomer lacks LAT1 affinity, limiting its CNS penetration and therapeutic utility .

Nitro- and Chloro-Substituted Derivatives (S)-2-Amino-3-(3-nitrophenyl)propanoic acid: The electron-withdrawing nitro group reduces solubility and stability compared to hydroxylated analogs. Used in peptide synthesis but lacks bioactivity data .

However, this modification correlates with skin and eye irritation hazards .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Group Positioning: The 3,4-dihydroxy configuration in levodopa is optimal for dopamine biosynthesis and receptor binding, whereas 2,3-dihydroxy substitution shifts reactivity toward non-neuronal pathways (e.g., antioxidant or metal-chelating roles) .
  • Aromatic Ring Modifications: Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce catechol-like reactivity but enhance stability against oxidation. Methylation at the α-position increases metabolic resistance but may compromise solubility .

Biological Activity

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, exhibits significant biological activity that has garnered attention in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound's unique structure, characterized by both an amino group and a dihydroxyphenyl group, allows it to participate in numerous biochemical interactions and pathways.

The molecular formula for this compound is C9H11NO4C_9H_{11}NO_4, with a molar mass of approximately 197.19 g/mol. Its structure includes a central propanoic acid backbone attached to an amino group and a dihydroxyphenyl moiety, which contributes to its reactivity and biological functions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The compound has been studied for its potential role in inhibiting specific enzymes, particularly those involved in metabolic pathways related to oxidative stress and inflammation. Its dihydroxyphenyl group can participate in redox reactions, enhancing its efficacy as an antioxidant.
  • Receptor Interaction : It can bind to various receptors, potentially modulating their activity. This interaction may influence signaling pathways associated with cell proliferation and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity has implications for neuroprotection and the prevention of degenerative diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the modulation of inflammatory mediators. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses .

Neuroprotective Effects

In animal studies, this compound has been linked to neuroprotective effects. Its ability to influence pathways such as PI3K/AKT/mTOR suggests it may help mitigate neuronal damage associated with conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeMain Biological Activity
3-(2-Hydroxyphenyl)propanoic acidPhenolic amino acidAntioxidant properties
2-HydroxyphenylalanineAmino acid derivativeNeuroprotective effects
3,4-Dihydroxyphenylacetic acidPhenolic compoundAnti-inflammatory effects

Case Studies and Research Findings

  • Neuroprotection Study : In a study involving rats administered with this compound at doses of 10 or 20 mg/kg, significant reductions in markers of oxidative stress were observed. The compound was found to upregulate heme oxygenase-1 (HO-1), contributing to its neuroprotective effects .
  • Inflammation Model : Another study demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in a murine model of induced inflammation. The results suggest its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. Key steps include:

  • Amino acid backbone construction : Coupling 2,3-dihydroxyphenyl groups to an α-amino acid scaffold using carbodiimide-mediated amidation .
  • Chiral center preservation : Optimizing pH (6.5–7.5) and temperature (25–40°C) to prevent racemization during synthesis .
  • Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile-phase modifier achieves >95% purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry and dihydroxyphenyl group positions (e.g., aromatic protons at δ 6.7–7.1 ppm, hydroxyls at δ 9.2–9.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 198.0766 for C9_9H11_{11}NO4_4) validates molecular weight .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity single crystals, often challenging due to polar functional groups .

Q. How should researchers handle stability issues during storage?

  • Storage conditions : -20°C under inert gas (argon) to prevent oxidation of catechol groups .
  • Buffered solutions : Use 10 mM phosphate buffer (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-response profiling : Test concentrations from 1 µM to 1 mM in cellular models (e.g., HepG2) to identify thresholds where antioxidant (Nrf2 activation) shifts to pro-oxidant (ROS generation) .
  • Redox environment modulation : Compare activity under normoxic vs. hypoxic conditions using Seahorse assays to assess mitochondrial ROS contribution .
  • Metabolite tracking : LC-MS/MS quantifies oxidized catechol derivatives (e.g., ortho-quinones) linked to pro-oxidant effects .

Q. How does stereochemistry influence interactions with biological targets?

  • Enzyme inhibition assays : The (S)-enantiomer shows 10-fold higher inhibition of tyrosine hydroxylase (IC50_{50} = 2.3 µM) than the (R)-form due to complementary binding in the chiral pocket .
  • Molecular dynamics simulations : Predict stronger hydrogen bonding between the (S)-configured amino group and Asp425 in the enzyme active site (binding energy ΔG = -9.8 kcal/mol) .

Q. What advanced techniques quantify protein-ligand binding kinetics for this compound?

  • Surface plasmon resonance (SPR) : Immobilize recombinant α-synuclein on CM5 chips; the compound shows KD_D = 8.7 nM with slow off-rate (koff_{off} = 0.003 s1^{-1}) .
  • Isothermal titration calorimetry (ITC) : ΔH = -12.4 kcal/mol and ΔS = +18.2 cal/mol·K indicate enthalpy-driven binding to amyloid-beta peptides .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers for cellular assays?

  • Co-solvent systems : Use 5% DMSO + 10% β-cyclodextrin to achieve 15 mM solubility without membrane disruption .
  • Prodrug derivatization : Acetylate hydroxyl groups to increase logP from -1.2 to +0.8, enabling passive diffusion .

Q. What analytical workflows validate purity in complex biological matrices?

  • HILIC-MS/MS : Hydrophilic interaction chromatography separates polar degradation products (e.g., deaminated analogs) with 0.1 ng/mL detection limits .
  • Stability-indicating assays : Forced degradation (40°C/75% RH for 14 days) identifies major impurities via QbD-based HPLC method validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.